Methyl 3-fluoropyruvate

Vue d'ensemble

Description

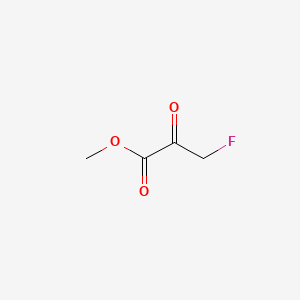

Methyl 3-fluoropyruvate is an organic compound with the molecular formula C4H5FO3 It is a fluorinated derivative of pyruvic acid, where a fluorine atom replaces one of the hydrogen atoms on the methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-fluoropyruvate can be synthesized through several methods. One common approach involves the fluorination of methyl pyruvate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of methyl pyruvate in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and scalability of these methods .

Analyse Des Réactions Chimiques

Enzymatic Reactions Involving 3-Fluoropyruvate Derivatives

While methyl 3-fluoropyruvate is not explicitly detailed in the provided sources, insights can be drawn from studies on 3-fluoropyruvate (FPyr) and its analogs. FPyr participates in enzymatic transformations, including decarboxylation and fluorinated product synthesis. For example, FPyr undergoes E1·ThDP-catalyzed decarboxylation to produce CO₂, fluoride, and acetate, followed by hydrolysis to form 2-acetyl-ThDP . In the pyruvate dehydrogenase (PDH) complex, FPyr is converted to acetyl-CoA in the presence of dihydrolipoamide and CoASH .

Enzymatic Synthesis of Fluorinated Amino Acids

FPyr is a substrate for dehydrogenases like alanine dehydrogenase (ALD) and diaminopimelate dehydrogenase (DAPDH), producing fluorinated alanine enantiomers. For instance, ALD from Vibrio proteolyticus catalyzes the conversion of FPyr to (R)- or (S)-3-fluoroalanine with >85% yield and enantiomeric excess . Kinetic parameters for FPyr reveal a Km of 0.18 mM and k/cat of 46.1 s⁻¹·mM⁻¹, indicating moderate substrate affinity and catalytic efficiency .

Kinetic and Thermodynamic Analysis

A comparison of FPyr and trifluoropyruvate (F₃Pyr) in enzymatic reactions highlights the impact of fluorine substitution:

| Enzyme/Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) |

|---|---|---|---|

| ALD + FPyr | 0.18 ± 0.02 | 8.3 ± 0.3 | 46.1 |

| ALD + F₃Pyr | 121 ± 8 | 0.0353 ± 0.0008 | 2.9 × 10⁻⁴ |

| DAPDH + FPyr | 14.0 ± 0.6 | 0.093 ± 0.001 | 6.6 × 10⁻³ |

These data show that trifluorination drastically reduces substrate affinity and catalytic efficiency, likely due to steric/electronic effects .

Chemical Transformations and Analytical Verification

FPyr undergoes decarboxylation and fluorine elimination to form intermediates like 2-enolacetyl-ThDP, which ketonizes to 2-acetyl-ThDP . In coupled redox systems, FPyr is oxidized to (R,S)-3-fluoroalanine via dehydrogenases, with real-time monitoring via ¹⁹F-NMR and LC-MS(MS) confirming product formation .

Applications De Recherche Scientifique

Methyl 3-fluoropyruvate is a fluorinated derivative of pyruvate that has garnered significant interest in various fields of scientific research due to its unique chemical properties and biological activities. This article explores its applications, particularly in the realms of chemistry, biology, and medicine, supported by comprehensive data tables and case studies.

Chemistry

This compound serves as a precursor for the synthesis of other fluorinated compounds. These compounds often exhibit enhanced biological activity and unique properties compared to their non-fluorinated counterparts. The introduction of fluorine can alter the electronic properties of molecules, making them valuable in drug design and development.

Biology

In biological research, this compound is utilized to study metabolic pathways, particularly those involving pyruvate metabolism. It acts as an inhibitor of the pyruvate dehydrogenase complex, which plays a crucial role in linking glycolysis to the citric acid cycle. This inhibition can lead to metabolic reprogramming in cells, making it a candidate for cancer research.

Medicine

The potential therapeutic applications of this compound are particularly notable in cancer treatment. Its ability to inhibit key metabolic enzymes may help in targeting cancer cells that rely heavily on glycolysis for energy production.

Case Studies

- Prostate Cancer : Research indicates that this compound treatment leads to significant changes in metabolic profiles and cell growth dynamics in prostate cancer cell lines.

- Breast Cancer : In vitro studies show that it can induce apoptosis in certain breast cancer cell lines by altering mitochondrial function.

Recent studies have highlighted various aspects of this compound's biological activity:

- Metabolic Reprogramming : Inhibition of pyruvate dehydrogenase may induce a shift from oxidative phosphorylation to glycolysis, known as the Warburg effect.

- Enzymatic Interactions : this compound can participate in enzymatic reactions that produce chiral compounds, showcasing its utility in synthetic biology.

Mécanisme D'action

The mechanism by which methyl 3-fluoropyruvate exerts its effects involves the inhibition of enzymes that utilize pyruvate as a substrate. By mimicking pyruvate, it binds to the active site of these enzymes, preventing the normal substrate from accessing the site. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Methyl pyruvate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Ethyl 3-fluoropyruvate: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and applications.

3-fluoropyruvic acid: The non-esterified form, which has different solubility and reactivity properties.

Uniqueness: Methyl 3-fluoropyruvate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .

Activité Biologique

Methyl 3-fluoropyruvate (MFP) is a fluorinated derivative of pyruvate that has garnered attention due to its unique biological activities and potential applications in various fields, particularly in medicinal chemistry and biocatalysis. This article delves into the biological activity of MFP, exploring its enzymatic interactions, inhibitory effects on bacterial enzymes, and implications for metabolic pathways.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the third position of the pyruvate molecule. Its chemical structure can be represented as follows:

This modification significantly alters its reactivity and interaction with biological systems compared to non-fluorinated pyruvate.

Inhibition of Dihydrodipicolinate Synthase

MFP has been shown to act as an inhibitor of the enzyme dihydrodipicolinate synthase (DapA) in Mycobacterium tuberculosis. In a study by Karsten et al., it was demonstrated that MFP competes with pyruvate for binding to DapA, leading to significant inhibition of enzyme activity. The IC50 value for MFP was determined to be approximately 21 µM, indicating a potent inhibitory effect on this critical enzyme involved in bacterial cell wall synthesis .

Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase complex (PDC) is another target for MFP. Research indicates that MFP is metabolized by the PDC, resulting in the production of CO2 and fluoride ions. The reaction involves the formation of acetyl-CoA from MFP, which is crucial for energy metabolism . The kinetic parameters for this reaction suggest that MFP retains some substrate affinity, although it is less efficient than natural pyruvate.

Study on Escherichia coli

In a study examining the effects of MFP on Escherichia coli, researchers found that MFP inhibited pyruvate transport mechanisms within bacterial cells. Specifically, when exposed to concentrations as low as 1 mM, MFP led to a significant decrease in pyruvate uptake, suggesting that it interferes with the transport systems utilized by E. coli for pyruvate absorption . This inhibition was reversible upon the addition of excess pyruvate, indicating competitive inhibition.

Biocatalytic Applications

MFP has also been explored for its potential use in biocatalysis. Enzymatic studies revealed that certain dehydrogenases exhibit altered activity when using MFP as a substrate. For instance, alanine dehydrogenase from Vibrio proteolyticus showed reduced catalytic efficiency when acting on MFP compared to non-fluorinated substrates . This suggests that while MFP can serve as a substrate for biocatalytic reactions, its fluorinated nature may limit enzyme efficiency.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to non-fluorinated pyruvate:

| Compound | Target Enzyme | IC50 (µM) | Effect on Enzyme Activity |

|---|---|---|---|

| This compound | DapA (Mycobacterium) | 21 | Competitive inhibitor |

| Pyruvate | DapA (Mycobacterium) | 148.8 | Natural substrate |

| This compound | Pyruvate Dehydrogenase | Not specified | Reduced efficiency |

| Pyruvate | Pyruvate Dehydrogenase | Not specified | Efficient substrate |

Propriétés

IUPAC Name |

methyl 3-fluoro-2-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO3/c1-8-4(7)3(6)2-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJWUPAJEFJGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192948 | |

| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-87-1 | |

| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid, 3-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.